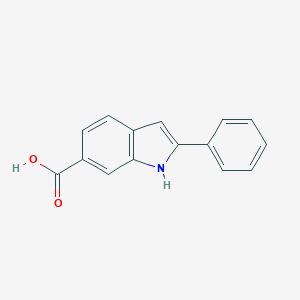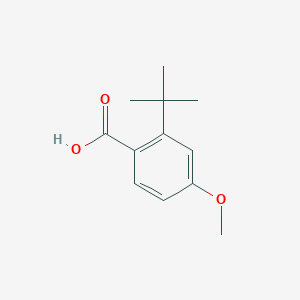![molecular formula C30H24N2O3 B494330 6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE](/img/structure/B494330.png)
6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound features a unique structure that combines a biphenyl group with a dimethoxy-substituted isoindolo-benzodiazepine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Construction of the Isoindolo-Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-phenylenediamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Dimethoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic, anticonvulsant, and anticancer activities.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. Additionally, the compound may interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Uniqueness
6-BIPHENYL-4-YL-10,11-DIMETHOXY-7,7A-DIHYDRO-12H-ISOINDOLO[2,1-A][1,5]BENZODIAZEPIN-12-ONE is unique due to its specific structural features, such as the biphenyl group and dimethoxy substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence the compound’s binding affinity to receptors, metabolic stability, and overall therapeutic profile.
Properties
Molecular Formula |
C30H24N2O3 |
|---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
10,11-dimethoxy-6-(4-phenylphenyl)-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one |
InChI |
InChI=1S/C30H24N2O3/c1-34-27-17-16-22-26-18-24(21-14-12-20(13-15-21)19-8-4-3-5-9-19)31-23-10-6-7-11-25(23)32(26)30(33)28(22)29(27)35-2/h3-17,26H,18H2,1-2H3 |
InChI Key |
RVAOEWRNIYVVTF-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3CC(=NC4=CC=CC=C4N3C2=O)C5=CC=C(C=C5)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NC4=CC=CC=C4N3C2=O)C5=CC=C(C=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylamine](/img/structure/B494264.png)







